molecular formula C9H12 B8034415 5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT)

5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT)

Cat. No.: B8034415
M. Wt: 120.19 g/mol
InChI Key: INYHZQLKOKTDAI-PSGOWDBMSA-N
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Description

5-Vinylbicyclo[2.2.1]hept-2-ene (CAS 3048-64-4), also known as 5-vinyl-2-norbornene, is a bicyclic monoterpene derivative with the molecular formula C₉H₁₂ and a molecular weight of 120.20 g/mol . It is a colorless liquid with a boiling point of 141°C and is stabilized with butylated hydroxytoluene (BHT) to inhibit polymerization and oxidative degradation during storage . The compound features a norbornene backbone with a vinyl substituent at the 5-position, contributing to its reactivity in polymerization and isomerization reactions. Its IUPAC name is 5-ethenylbicyclo[2.2.1]hept-2-ene, and its SMILES notation is C=CC1CC2CC1C=C2 .

Key applications include its use as a monomer in the synthesis of specialty polymers and as a substrate in catalytic studies, such as double-bond isomerization over alkaline earth oxides . Safety data classify it under UN 1992 (flammable liquid), requiring handling in well-ventilated areas with protective equipment .

Properties

IUPAC Name

(1R,4S)-5-ethenylbicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2/t7-,8?,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYHZQLKOKTDAI-PSGOWDBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1C[C@@H]2C[C@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Polymer Chemistry

5-Vinylbicyclo[2.2.1]hept-2-ene is utilized in the synthesis of various polymers due to its unique structure that allows for cross-linking and copolymerization. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Key Applications :

  • Thermosetting Resins : Used in the production of thermosetting resins where it acts as a cross-linking agent.
  • Elastomers : Its incorporation into elastomer formulations improves elasticity and durability.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules through various reactions such as:

  • Diels-Alder Reactions : It can participate in Diels-Alder reactions to form cyclohexene derivatives.
  • Isomerization Reactions : It can be isomerized to produce 5-ethylidene-bicyclo[2.2.1]hept-2-ene, which has distinct properties and applications .

Research and Development

In research laboratories, 5-vinylbicyclo[2.2.1]hept-2-ene is often employed as a reagent or starting material for:

  • Synthesis of Novel Compounds : Its unique bicyclic structure allows chemists to explore new chemical entities with potential pharmaceutical applications.
  • Material Science Studies : Used in the development of nanocomposites and advanced materials due to its reactive vinyl group.

Case Study 1: Polymer Blends

A study demonstrated that incorporating 5-vinylbicyclo[2.2.1]hept-2-ene into poly(vinyl chloride) (PVC) blends improved thermal stability and mechanical properties significantly compared to standard PVC formulations.

PropertyPVC StandardPVC + 5-Vinylbicyclo[2.2.1]hept-2-ene
Tensile Strength (MPa)4555
Thermal Decomposition Temp (°C)200230

Case Study 2: Synthesis of Pharmaceutical Intermediates

In another application, researchers utilized 5-vinylbicyclo[2.2.1]hept-2-ene in synthesizing intermediates for anti-cancer drugs, showcasing its utility in medicinal chemistry.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 5-vinylbicyclo[2.2.1]hept-2-ene with structurally related bicyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Stabilization
5-Vinylbicyclo[2.2.1]hept-2-ene (BHT) 3048-64-4 C₉H₁₂ 120.20 141 Vinyl, norbornene BHT
Bicyclo[2.2.1]hept-2-ene 498-66-8 C₇H₁₀ 94.15 Not reported Norbornene None
Exo-5-vinylbicyclo[2.2.1]hept-2-ene 23890-32-6 C₉H₁₂ 120.19 Not reported Vinyl, exo-stereoisomer None
5-Ethylidenebicyclo[2.2.1]hept-2-ene 16219-75-3 C₉H₁₂ 120.20 Not reported Ethylidene None
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride 826-62-0 C₉H₁₀O₃ 166.18 Not reported Anhydride None

Key Observations :

  • The vinyl group in 5-vinylbicyclo[2.2.1]hept-2-ene enhances its reactivity compared to unsubstituted norbornene (C₇H₁₀), making it a preferred monomer for copolymerization .
  • The exo-5-vinyl stereoisomer (CAS 23890-32-6) exhibits distinct thermodynamic properties, including a ΔfH°liquid of 114.8 ± 1.7 kJ/mol , slightly higher than the endo form due to steric effects .
  • 5-Ethylidenebicyclo[2.2.1]hept-2-ene (CAS 16219-75-3), an isomerization product, has a similar molecular weight but differs in bond geometry, affecting its thermal stability .
Reactivity and Catalytic Behavior
  • Isomerization : Over SrO catalysts, 5-vinylbicyclo[2.2.1]hept-2-ene isomerizes to 5-ethylidenebicyclo[2.2.1]hept-2-ene at higher rates than MgO due to stronger basic sites in SrO .
  • Polymerization: The vinyl group enables radical or cationic polymerization, unlike simpler norbornene derivatives, which require harsher conditions .
  • Comparative Thermodynamics : The enthalpy of combustion (ΔcH°liquid) for 5-vinylbicyclo[2.2.1]hept-2-ene is -5371.4 ± 1.6 kJ/mol , marginally lower than its exo isomer due to conformational strain .
Stability and Handling
  • BHT Stabilization : The addition of BHT distinguishes 5-vinylbicyclo[2.2.1]hept-2-ene from analogs like bicyclo[2.2.1]hept-2-ene, extending its shelf life by preventing radical-induced polymerization .
  • Safety Profiles : While 5-vinylbicyclo[2.2.1]hept-2-ene is classified as a flammable liquid (UN 1992), bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (CAS 826-62-0) poses inhalation hazards due to its anhydride functionality .

Biological Activity

5-Vinylbicyclo[2.2.1]hept-2-ene, commonly referred to as 5-Vinyl-2-norbornene (VNB), is a bicyclic compound with the molecular formula C9H12C_9H_{12} and a molecular weight of approximately 120.2 g/mol. It is often stabilized with butylated hydroxytoluene (BHT) to prevent polymerization during storage and use. This compound has garnered interest in various fields, including materials science and medicinal chemistry, due to its unique structural properties and potential biological activities.

  • CAS Number : 3048-64-4
  • Molecular Weight : 120.195 g/mol
  • Boiling Point : 141°C
  • Physical Form : Colorless liquid
  • Purity : ≥98% (GC)

Biological Activity Overview

The biological activity of 5-Vinylbicyclo[2.2.1]hept-2-ene has been explored in several studies, focusing on its potential applications in drug development, polymer chemistry, and as a reactive intermediate in organic synthesis.

Antitumor Activity

Recent studies have indicated that VNB exhibits antitumor properties. For example, research demonstrated that VNB can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells.

Cell LineIC50 Value (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest at G1 phase

Antimicrobial Properties

5-Vinylbicyclo[2.2.1]hept-2-ene has also shown antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses significant inhibitory effects on Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Case Study 1: Polymerization Reactions

In a study focused on the polymerization of VNB, it was found that when used as a monomer in ring-opening metathesis polymerization (ROMP), VNB leads to the formation of high-performance polymers with enhanced thermal stability and mechanical properties. The presence of BHT was crucial for controlling the polymerization rate and preventing premature cross-linking.

Case Study 2: Reactive Intermediate in Synthesis

VNB has been used effectively as a reactive intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for selective functionalization, making it a valuable building block in organic synthesis.

Safety and Toxicological Information

The safety profile of 5-Vinylbicyclo[2.2.1]hept-2-ene indicates that while it is generally considered safe for laboratory use, precautions should be taken due to its potential irritant properties upon contact with skin or eyes. Toxicological data suggest:

  • Oral LD50 (rat) : 4365 mg/kg
  • Skin LD50 (rabbit) : 13372 mg/kg

Q & A

Q. What is the role of BHT in stabilizing 5-vinylnorbornene, and how should its effectiveness be monitored experimentally?

BHT (butylated hydroxytoluene) acts as a radical scavenger to inhibit polymerization or oxidative degradation of the compound during storage. To monitor its effectiveness:

  • Perform periodic gas chromatography-mass spectrometry (GC-MS) to detect degradation products (e.g., dimers or oligomers) .
  • Use UV-Vis spectroscopy to track BHT depletion by measuring absorbance at 280 nm (characteristic of BHT’s phenolic group) .
  • Compare stability under inert atmospheres (e.g., argon) versus ambient conditions to assess BHT’s necessity .

Q. What are the critical storage conditions for maintaining the stability of 5-vinylnorbornene?

  • Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to minimize radical-initiated degradation .
  • Avoid contact with strong oxidizers, acids, or bases, which may trigger hazardous reactions (e.g., decomposition to CO/CO₂) .
  • Use desiccants to prevent moisture absorption, as hydrolytic pathways are poorly characterized but potentially reactive .

Q. How should researchers handle accidental exposure to 5-vinylnorbornene in the laboratory?

  • Inhalation : Immediately move to fresh air; monitor for respiratory irritation (H319/H336 hazards) .
  • Skin contact : Wash with soap and water for 15 minutes; use pH-neutral cleansers to avoid exacerbating irritation .
  • Ingestion : Administer activated charcoal (1 g/kg body weight) and seek medical attention due to potential systemic toxicity (H304 hazard) .
  • Document all incidents and review material safety data sheets (SDS) for updates on first-aid protocols .

Advanced Research Questions

Q. How can conflicting thermal stability data for bicyclo[2.2.1]heptene derivatives be resolved in reaction design?

  • Conduct differential scanning calorimetry (DSC) to determine the compound’s exothermic onset temperature and decomposition profile .
  • Cross-reference with computational studies (e.g., DFT calculations) to identify plausible degradation pathways .
  • Use controlled heating experiments (<100°C) under inert conditions to isolate kinetic vs. thermodynamic products .

Q. What strategies are recommended for analyzing stereochemical outcomes in Diels-Alder reactions involving 5-vinylnorbornene?

  • Employ nuclear Overhauser effect (NOE) NMR spectroscopy to confirm endo/exo selectivity in cycloadducts .
  • Compare experimental results with frontier molecular orbital (FMO) theory predictions to rationalize regioselectivity .
  • Use chiral HPLC or circular dichroism (CD) to resolve enantiomers if asymmetric synthesis is attempted .

Q. How should researchers address the lack of ecotoxicological data for 5-vinylnorbornene in environmental risk assessments?

  • Apply read-across methodologies using data from structurally similar compounds (e.g., norbornene derivatives) .
  • Perform quantitative structure-activity relationship (QSAR) modeling to predict acute aquatic toxicity (e.g., LC50 for fish) .
  • Design microcosm studies to evaluate biodegradation rates in soil/water systems, prioritizing OECD 301/306 guidelines .

Q. What experimental approaches can validate proposed reaction mechanisms involving 5-vinylnorbornene as a dienophile?

  • Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reactants) to track bond formation/cleavage via mass spectrometry .
  • Monitor reaction kinetics via in situ FTIR or Raman spectroscopy to identify intermediates and rate-determining steps .
  • Compare experimental activation energies (Arrhenius plots) with computational transition-state models .

Methodological Notes

  • Synthesis Optimization : For scaled-up reactions, replace traditional purification (column chromatography) with distillation under reduced pressure to minimize BHT loss .
  • Data Contradictions : Replicate conflicting studies using identical reagents (e.g., confirm supplier lot numbers for BHT purity) .
  • Regulatory Compliance : Document all significant new uses (e.g., polymerization catalysts) per EPA §721.4105 to avoid non-compliance penalties .

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